[4-(Pyrrol-1-yl)phenyl]methanamine hcl is a primary amine compound containing a pyrrole ring and a benzene ring connected by a methylene linker. It serves as a key building block for the synthesis of more complex organic compounds with diverse biological and chemical properties. It's frequently used in the synthesis of Schiff bases, which are valuable intermediates in the production of various heterocyclic compounds. []
[4-(Pyrrol-1-YL)phenyl]methanamine hydrochloride is a chemical compound with the CAS Number 886457-43-8. It is classified as an aromatic amine and is characterized by a pyrrole ring attached to a phenyl group, making it a significant compound in various chemical applications. The molecular formula for this compound is , with a molecular weight of approximately 208.69 g/mol .
The synthesis of [4-(Pyrrol-1-YL)phenyl]methanamine hydrochloride can be approached through several methods, primarily involving the reaction of pyrrole derivatives with phenylmethanamine.
The molecular structure of [4-(Pyrrol-1-YL)phenyl]methanamine hydrochloride can be described using various structural representations:
InChI=1S/C11H12N2.ClH/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13;/h1-8H,9,12H2;1H
C1=CN(C=C1)C2=CC=C(C=C2)CN.Cl
These representations provide insight into the connectivity and arrangement of atoms within the molecule, highlighting the presence of a pyrrole ring bonded to a phenyl group .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 208.69 g/mol |
InChI Key | FINGFRBGAKNYGM-UHFFFAOYSA-N |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 1 |
The chemical reactivity of [4-(Pyrrol-1-YL)phenyl]methanamine hydrochloride is influenced by its functional groups, allowing it to participate in various chemical reactions:
The mechanism of action for compounds like [4-(Pyrrol-1-YL)phenyl]methanamine hydrochloride often involves interaction with biological targets such as receptors or enzymes:
Research into similar compounds suggests potential applications in neuropharmacology and medicinal chemistry due to their ability to modulate biological activity .
The physical and chemical properties of [4-(Pyrrol-1-YL)phenyl]methanamine hydrochloride are crucial for its application in research and industry:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
[4-(Pyrrol-1-YL)phenyl]methanamine hydrochloride has several scientific uses, particularly in medicinal chemistry:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7